ALK and EGFR Mutant Degradation vs. Brigatinib
SIAIS164018 achieves potent degradation of ALK and ALK G1202R mutant proteins with IC50 values of 2.5 nM and 6.6 nM, respectively, whereas the parent inhibitor brigatinib acts solely as an inhibitor without inducing degradation. SIAIS164018 additionally degrades mutant EGFR (L858R+T790M), a clinically relevant target not addressed by brigatinib [1].
| Evidence Dimension | ALK degradation potency (IC50) |
|---|---|
| Target Compound Data | ALK IC50: 2.5 nM; ALK G1202R IC50: 6.6 nM |
| Comparator Or Baseline | Brigatinib: inhibitor only, no degradation |
| Quantified Difference | Degradation vs. inhibition only; mutant EGFR (L858R+T790M) degradation added |
| Conditions | Cell-free enzymatic assay; cellular degradation assays in ALK-positive cancer cells |
Why This Matters
Degradation eliminates the target protein, potentially overcoming resistance mechanisms that limit inhibitor efficacy, and expands the target scope to include mutant EGFR, which is critical for NSCLC models.
- [1] Ren C, Sun N, Liu H, et al. Discovery of a Brigatinib Degrader SIAIS164018 with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile. J Med Chem. 2021;64(13):9151-9164. View Source
